REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[c:7]1[c:8]2[c:9]([s:10][c:11]1[C:12]([OH:13])=[O:14])[c:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:16][s:17]2.[Cu:24].[cH:25]1[cH:26][c:27]2[c:28]([n:29][cH:30][cH:31][cH:32]2)[cH:33][cH:34]1>>[CH2:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[c:7]1[c:8]2[c:9]([s:10][cH:11]1)[c:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[cH:16][s:17]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCc1csc2c(CCCCCC)c(C(=O)O)sc12
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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CCCCCCc1csc2c(CCCCCC)csc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |